N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide
CAS No.:
Cat. No.: VC14524325
Molecular Formula: C18H12ClN3O3
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClN3O3 |
|---|---|
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H12ClN3O3/c19-11-4-3-5-12(8-11)21-16(23)10-22-17-13-6-1-2-7-15(13)25-18(24)14(17)9-20-22/h1-9H,10H2,(H,21,23) |
| Standard InChI Key | HGWUENBYPBTJJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=NN3CC(=O)NC4=CC(=CC=C4)Cl)C(=O)O2 |
Introduction
N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide is a complex organic compound belonging to the class of chromeno-pyrazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyrazole core and an acetamide moiety, makes it a subject of significant interest in scientific research.
Synthesis Methods
The synthesis of N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide typically involves several steps. Recent advancements in synthetic methodologies include microwave-assisted synthesis, which enhances reaction rates and yields compared to traditional methods.
Biological Activities and Potential Applications
Chromeno-pyrazoles, including N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide, are known for their potential therapeutic properties. They have been studied for various biological activities such as anti-inflammatory and anticancer effects. The mechanism of action involves interaction with specific molecular targets within biological systems, inhibiting certain enzymes by binding to their active sites, thus blocking their activity.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition. |
| Anticancer | May inhibit cellular processes such as proliferation and apoptosis, making it a candidate for cancer treatment. |
Research Findings and Future Directions
Research on N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide and similar compounds highlights their potential in medicinal chemistry. Further studies are needed to fully explore their therapeutic applications and to develop derivatives with enhanced activity or selectivity.
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